molecular formula C10H12N2OS2 B11074639 Ethanone, 1-[4-(2-imidazolin-2-ylthiomethyl)-2-thienyl]-

Ethanone, 1-[4-(2-imidazolin-2-ylthiomethyl)-2-thienyl]-

Cat. No.: B11074639
M. Wt: 240.3 g/mol
InChI Key: WUUHLKHOHMBRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(4,5-DIHYDRO-1H-IMIDAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-ETHANONE is a complex organic compound that features a unique combination of imidazole and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4,5-DIHYDRO-1H-IMIDAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-ETHANONE typically involves multi-step organic reactions. One common method involves the reaction of imidazolidine-2-thione with 1,4-butane sultone in acetonitrile under reflux conditions . This reaction yields an intermediate product, which is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4,5-DIHYDRO-1H-IMIDAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thienyl and imidazole groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-{4-[(4,5-DIHYDRO-1H-IMIDAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(4,5-DIHYDRO-1H-IMIDAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thienyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-1H-imidazol-2-ylsulfanyl derivatives: These compounds share the imidazole-sulfanyl core and exhibit similar chemical reactivity.

    Thienyl derivatives: Compounds with thienyl groups often show similar electronic properties and reactivity patterns.

Uniqueness

1-{4-[(4,5-DIHYDRO-1H-IMIDAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-ETHANONE is unique due to the combination of both imidazole and thienyl groups in a single molecule.

Properties

Molecular Formula

C10H12N2OS2

Molecular Weight

240.3 g/mol

IUPAC Name

1-[4-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C10H12N2OS2/c1-7(13)9-4-8(5-14-9)6-15-10-11-2-3-12-10/h4-5H,2-3,6H2,1H3,(H,11,12)

InChI Key

WUUHLKHOHMBRMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CS1)CSC2=NCCN2

Origin of Product

United States

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